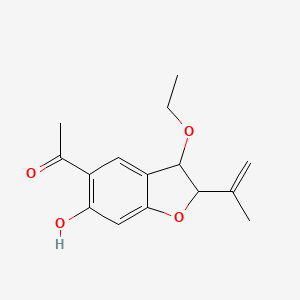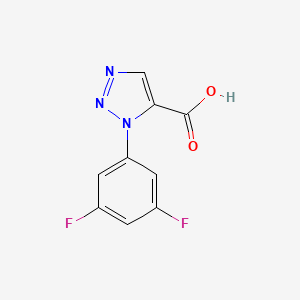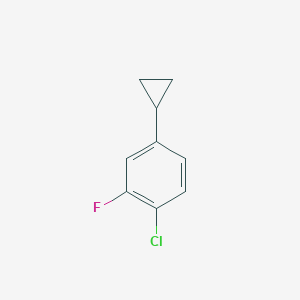
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a trifluoromethyl group and an aldehyde functional group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents like Ruppert-Prakash reagent (CF3TMS) in the presence of a base.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a primary alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid.
Reduction: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies due to its unique structural features.
Medicine: Potential precursor for pharmaceuticals, especially those requiring specific stereochemistry.
Industry: Could be used in the development of agrochemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action for (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors, influencing molecular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde: The enantiomer of the compound .
2-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(trifluoromethyl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which can impart distinct reactivity and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C5H5F3O |
|---|---|
Peso molecular |
138.09 g/mol |
Nombre IUPAC |
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2/t3-,4+/m1/s1 |
Clave InChI |
HUVJEFUEIFDUPF-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@@H]([C@H]1C(F)(F)F)C=O |
SMILES canónico |
C1C(C1C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)





